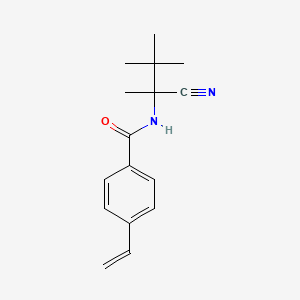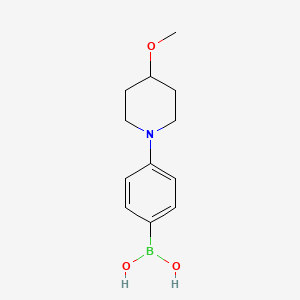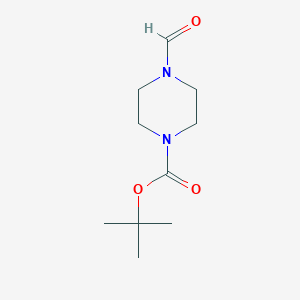![molecular formula C12H16O4 B2877387 Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate CAS No. 2386362-66-7](/img/structure/B2877387.png)
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring, which is further substituted with hydroxymethyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate typically involves the esterification of 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: 2-[4-(carboxymethyl)-3-methoxyphenyl]acetic acid.
Reduction: Ethyl 2-[4-(hydroxymethyl)-3-hydroxyphenyl]acetate.
Substitution: Ethyl 2-[4-(bromomethyl)-3-methoxyphenyl]acetate.
Scientific Research Applications
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidases.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol. The hydroxymethyl group can undergo oxidation or reduction, depending on the presence of specific enzymes or chemical reagents. The methoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
Ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(hydroxymethyl)phenyl]acetate: Lacks the methoxy group, which can affect its reactivity and applications.
Ethyl 2-[4-(methoxy)phenyl]acetate:
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can alter its physical and chemical properties.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)-3-methoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-12(14)7-9-4-5-10(8-13)11(6-9)15-2/h4-6,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSFHXKOPZYQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
![4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B2877307.png)


![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2877324.png)


![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]acetamide](/img/structure/B2877327.png)
